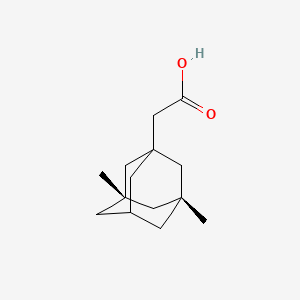
5-Methyluridine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyluridine-d4 is a deuterium-labeled analogue of 5-Methyluridine, a methylated nucleoside found in human fluids. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies and tracing in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyluridine-d4 involves the incorporation of deuterium atoms into the 5-Methyluridine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods
For large-scale production, an economical process has been developed that is amenable to mass production. This process employs a novel intermediate, 5’-benzoyl-2’-halo-3’-alkanesulfonylthymidine, and includes efficient deprotection, isolation, and purification procedures .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyluridine-d4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reducing agents can convert it back to its original form.
Substitution: It can participate in nucleophilic substitution reactions where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various substituted nucleosides .
Aplicaciones Científicas De Investigación
5-Methyluridine-d4 is widely used in scientific research due to its stable isotope labeling, which allows for:
Metabolic Pathway Studies: Tracing metabolic pathways in vivo.
Environmental Studies: Used as standards for detecting environmental pollutants.
Clinical Diagnostics: Imaging, diagnosis, and newborn screening.
Organic Chemistry: Studying reaction mechanisms and kinetics
Mecanismo De Acción
The mechanism of action of 5-Methyluridine-d4 involves its incorporation into RNA molecules, where it can affect various biological processes. The methyl group of 5-Methyluridine originates from S-adenosyl-L-methionine, and its incorporation into RNA can influence gene expression and RNA stability. This modification can alter RNA secondary structure and affect base stacking and hydrogen bonding patterns .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyluridine: The non-deuterated analogue, commonly found in human fluids.
3-Methyluridine: Another methylated nucleoside with different biological properties.
5-Methylcytosine: A methylated cytosine derivative with distinct roles in DNA methylation.
Uniqueness
5-Methyluridine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where detailed tracking of metabolic pathways is required .
Propiedades
Fórmula molecular |
C10H14N2O6 |
|---|---|
Peso molecular |
262.25 g/mol |
Nombre IUPAC |
6-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i1D3,2D |
Clave InChI |
DWRXFEITVBNRMK-VZFAMDNFSA-N |
SMILES isomérico |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




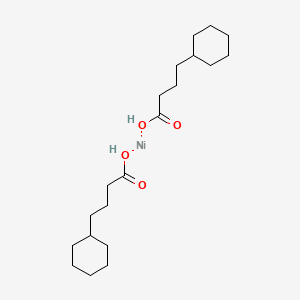
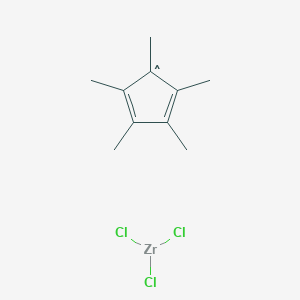
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)




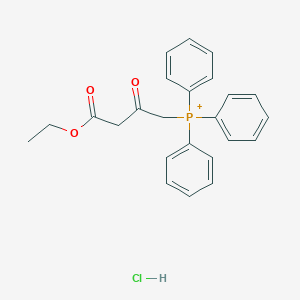
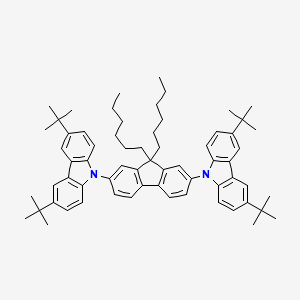

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
